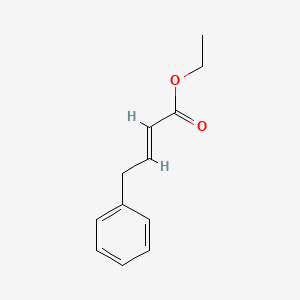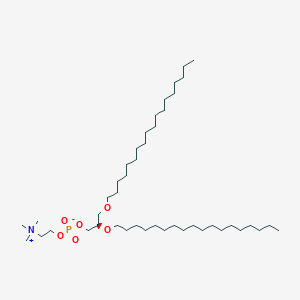
Lazurite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lazurite is a tectosilicate mineral that belongs to the sodalite group. It is primarily known for its deep blue to greenish-blue color, which is due to the presence of sulfur anions. This compound is the main component of the semi-precious stone lapis lazuli, which has been used for thousands of years as a gemstone and pigment. The chemical formula of this compound is (Na,Ca)8[(S,Cl,SO4,OH)2|(Al6Si6O24)].
準備方法
Synthetic Routes and Reaction Conditions: Lazurite can be synthesized by heating a mixture of silica, alumina, sodium carbonate, and sulfur at high temperatures. The process involves the following steps:
- Mixing the raw materials in stoichiometric proportions.
- Heating the mixture to temperatures around 800-1000°C in a furnace.
- Allowing the mixture to cool slowly to form this compound crystals.
Industrial Production Methods: Historically, this compound was extracted from lapis lazuli rock through intricate extraction methods. One common method involved heating the rock until it was red hot, then grinding it into a powder and separating the this compound from other minerals. This process was often followed by kneading the ground rock in a dough-like mixture called “pastello,” which included resins, beeswax, and oil .
化学反応の分析
Types of Reactions: Lazurite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate and other oxidized sulfur species.
Reduction: Reduction of this compound can lead to the formation of sulfide species.
Substitution: Substitution reactions can occur where sulfur anions are replaced by other anions such as chloride or hydroxide.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: Reactions can be carried out in aqueous solutions with appropriate anion sources.
Major Products:
Oxidation: Sulfate and other oxidized sulfur species.
Reduction: Sulfide species.
Substitution: Chloride or hydroxide substituted this compound.
科学的研究の応用
Lazurite has a wide range of scientific research applications:
Chemistry: Used as a pigment in paints and dyes due to its vibrant blue color.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of ultramarine pigments for various applications, including cosmetics and plastics
作用機序
The vibrant blue color of lazurite is attributed to the presence of sulfur radical species trapped within its aluminosilicate cage structure. These radicals, including di-, tri-, and tetrasulfur species, interact with light to produce the characteristic blue hue. The molecular targets and pathways involved in this process are primarily related to the electronic transitions of the sulfur radicals .
類似化合物との比較
Lazurite is often compared with other blue minerals and pigments, such as:
Azurite: A carbonate mineral with a similar blue color but different chemical composition.
Hauyne: A sulfate-dominant mineral that forms a solid solution series with this compound.
Ultramarine: A synthetic pigment that mimics the color of natural this compound but has a more uniform composition.
Uniqueness: this compound’s unique deep blue color and historical significance as a pigment make it distinct from other blue minerals. Its ability to form vibrant pigments and its association with lapis lazuli further highlight its uniqueness .
特性
CAS番号 |
1302-83-6 |
|---|---|
分子式 |
C15H26O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




